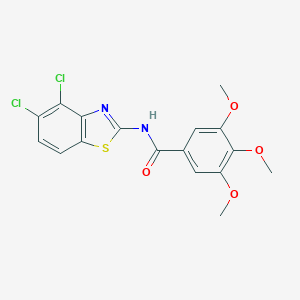![molecular formula C18H18N2O4 B251319 N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)
N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BBD, is a synthetic compound that has been gaining attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
作用機序
The mechanism of action of N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In medicinal chemistry, this compound has been found to have anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of cancer cells. In pharmacology, this compound has been found to have effects on the central nervous system. It has been found to improve cognitive function and memory. In biochemistry, this compound has been found to inhibit certain enzymes and proteins.
実験室実験の利点と制限
N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in a laboratory setting. It is also stable and has a long shelf life. However, there are also limitations to using this compound in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. It is also expensive to produce.
将来の方向性
There are several future directions for research on N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of this compound's potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on enzymes and proteins. Finally, research is needed to explore the potential of this compound in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. It has been found to have anti-inflammatory and analgesic properties, as well as potential as an anti-cancer agent and treatment for neurodegenerative diseases. While there are advantages to using this compound in lab experiments, there are also limitations that must be considered. Overall, this compound is a promising compound that warrants further research and exploration.
合成法
The synthesis of N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 4-aminophenylbutyric acid, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-inflammatory and analgesic properties. It has also been found to have potential as an anti-cancer agent. In pharmacology, this compound has been studied for its effects on the central nervous system. It has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, this compound has been studied for its effects on enzymes and proteins.
特性
分子式 |
C18H18N2O4 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O4/c1-2-3-17(21)19-13-5-7-14(8-6-13)20-18(22)12-4-9-15-16(10-12)24-11-23-15/h4-10H,2-3,11H2,1H3,(H,19,21)(H,20,22) |
InChIキー |
VGQZECCJGBRMDE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B251257.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
